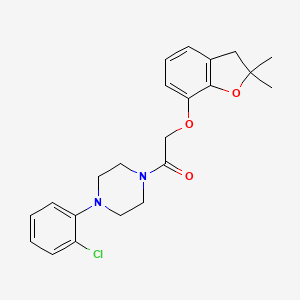

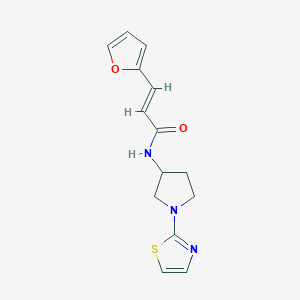

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex molecule with multiple functional groups, including a chlorophenyl ring, a thiophene with a sulfonyl group, and a pyrrolidine moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and functionalities that can help us understand the potential properties and reactivity of the compound.

Synthesis Analysis

The synthesis of related chlorophenyl compounds and pyrrole derivatives has been reported. For instance, the synthesis of N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . Similarly, a penta-substituted pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods suggest that the compound of interest could potentially be synthesized through a multi-step process involving the formation of the amide linkage and subsequent functional group modifications.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), have been employed to predict spectral and geometrical data, showing high correlation with experimental data . These techniques could be applied to the compound of interest to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

Chlorosulfonation is a key reaction discussed in the synthesis of related compounds, where N-benzyl carboxamides react with chlorosulfonic acid to yield sulfonyl chlorides . These intermediates can then be further reacted with nucleophiles to produce a variety of derivatives . This suggests that the sulfonyl chloride functionality in the compound of interest could be reactive towards nucleophiles, potentially allowing for further chemical modifications.

Physical and Chemical Properties Analysis

The physical properties of related chlorophenyl compounds, such as melting temperatures, have been studied and can be predicted from lattice energy and molecular symmetry . Additionally, the interaction environments of these compounds have been probed using Hirshfeld surface analysis and contact enrichment studies . For the pyrrole derivative, electrochemical studies indicated good inhibition efficiency on steel surfaces, suggesting potential applications as corrosion inhibitors . These analyses could be indicative of the physical and chemical properties of the compound of interest, including its potential applications.

科学的研究の応用

Molecular Interaction Studies

Research on related compounds includes detailed molecular interaction studies with specific receptors. For example, studies on analogues like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) reveal potent and selective antagonism for the CB1 cannabinoid receptor. These studies utilize AM1 molecular orbital method for conformational analysis, identifying distinct conformations that contribute to the steric binding interaction with the receptor. Such insights are valuable for understanding the binding mechanisms and designing receptor-specific drugs (Shim et al., 2002).

Synthesis and Structural Analysis

Another research direction involves the synthesis and stereochemistry of heterobimetallic complexes with dithioxamides, illustrating the chemical versatility and potential application in materials science and coordination chemistry. The study on complexes like [(PN)ClPt(μ-R2N2C2S2-κ-S,S-Pt-κ-N,N-Pd)Pd(η3-allyl)] showcases the potential of related compounds in synthesizing new materials with specific chemical properties (Lanza et al., 2000).

Antimicrobial and Antitumor Activities

Compounds with structural similarities show significant antimicrobial and antitumor activities. Studies have been conducted to explore the behavior of certain compounds toward nitrogen nucleophiles, resulting in various substituted quinazolinones with confirmed spectral data. These compounds have been screened for antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Polymer Science Applications

Related chemical entities are also investigated in polymer science for the synthesis and characterization of polyamides and poly(amide-imide)s, demonstrating the application in materials science. The inherent viscosities and thermal properties of these polymers, including their solubility in aprotic polar solvents and high thermal stability, signify their utility in various industrial applications (Saxena et al., 2003).

特性

IUPAC Name |

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O5S2/c22-17-5-7-18(8-6-17)24(19-11-14-30(26,27)15-19)21(25)16-3-9-20(10-4-16)31(28,29)23-12-1-2-13-23/h3-11,14,19H,1-2,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLCGTDKXAJECN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)